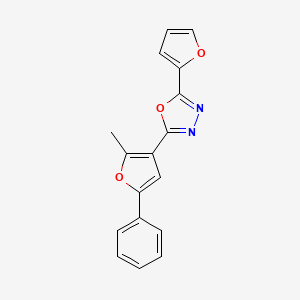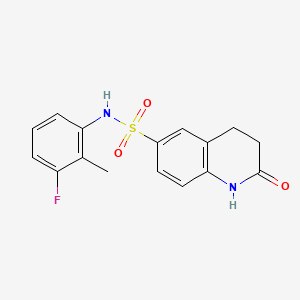![molecular formula C15H22ClNO3 B4440003 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B4440003.png)
4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride
描述
4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as selective estrogen receptor modulators (SERMs). This compound is known for its ability to selectively bind to estrogen receptors, which makes it a valuable tool for studying the effects of estrogen on various physiological processes.
作用机制
The mechanism of action of 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride involves its selective binding to estrogen receptors. This compound has a high affinity for estrogen receptor alpha (ERα) and a much lower affinity for estrogen receptor beta (ERβ). Once bound to the receptor, 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride can either activate or inhibit downstream signaling pathways, depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride depend on the specific signaling pathways that are activated or inhibited. In general, this compound has been shown to have a range of effects on cellular processes, including gene expression, cell proliferation, and apoptosis. In terms of physiological effects, 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride has been shown to have effects on bone growth, cardiovascular function, and reproductive function.
实验室实验的优点和局限性
One of the main advantages of using 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride in lab experiments is its ability to selectively bind to estrogen receptors. This allows researchers to study the effects of estrogen on specific physiological processes without the confounding effects of other signaling pathways. However, one limitation of this compound is its relatively low affinity for estrogen receptor beta (ERβ), which can make it difficult to study the effects of estrogen on processes that are primarily regulated by ERβ.
未来方向
There are several future directions for research involving 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride. One area of interest is in the development of new 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride that have higher affinity for estrogen receptor beta (ERβ). Another area of interest is in the study of the effects of estrogen on aging-related processes, such as cognitive decline and immune function. Additionally, there is interest in using 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride as a tool for developing new treatments for diseases such as osteoporosis and breast cancer.
科学研究应用
4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride has been used in a variety of scientific research applications. One of the main uses of this compound is in the study of estrogen receptor signaling pathways. Estrogen receptors play a critical role in regulating a wide range of physiological processes, including reproduction, bone growth, and cardiovascular function. By selectively binding to estrogen receptors, 4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride can be used to study the effects of estrogen on these processes.
属性
IUPAC Name |
4-[(E)-4-(2-methoxyphenoxy)but-2-enyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-17-14-6-2-3-7-15(14)19-11-5-4-8-16-9-12-18-13-10-16;/h2-7H,8-13H2,1H3;1H/b5-4+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSXSEQWXCSJAJ-FXRZFVDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC=CCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC/C=C/CN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-N-(tetrahydro-2-furanylmethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4439931.png)

![methyl 4-(6-acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B4439950.png)
![1-[4-(2-ethoxyphenoxy)but-2-en-1-yl]piperidine hydrochloride](/img/structure/B4439951.png)


![1-[(dimethylamino)sulfonyl]-N-{2-[(isobutylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4439967.png)
![3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439977.png)
![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4439978.png)
![6-(2,5-dichlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439979.png)
![2-{4-[(2,8-dimethyl-4-quinolinyl)methyl]-1-methyl-2-piperazinyl}ethanol bis(trifluoroacetate) (salt)](/img/structure/B4439987.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440009.png)
![3-amino-N-(5-fluoro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440011.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole](/img/structure/B4440022.png)